molecular formula C16H34BrNO7 B12420548 Bromo-PEG7-amine

Bromo-PEG7-amine

Katalognummer: B12420548
Molekulargewicht: 432.35 g/mol
InChI-Schlüssel: RLEFVPCXTNOXJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bromo-PEG7-amine is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is a PEG-based PROTAC linker, which means it is used in the synthesis of PROTACs (proteolysis-targeting chimeras). PROTACs are molecules that can selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled temperature and pH conditions .

Industrial Production Methods

In industrial settings, the production of Bromo-PEG7-amine involves large-scale chemical synthesis using automated reactors and precise control of reaction parameters. The process ensures high purity and yield of the final product. The compound is then purified using techniques such as chromatography and crystallization .

Analyse Chemischer Reaktionen

Types of Reactions

Bromo-PEG7-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various PEG derivatives with different functional groups, which can be used for further chemical modifications or as intermediates in the synthesis of more complex molecules .

Wissenschaftliche Forschungsanwendungen

Bromo-PEG7-amine has a wide range of applications in scientific research, including:

Wirkmechanismus

Bromo-PEG7-amine exerts its effects by acting as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. The PROTAC brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Bromo-PEG4-amine
  • Bromo-PEG6-amine
  • Bromo-PEG8-amine

Uniqueness

Bromo-PEG7-amine is unique due to its specific PEG chain length, which provides an optimal balance between solubility and linker length for the synthesis of PROTACs. This makes it particularly suitable for applications where precise control over the distance between the ligands is required .

Biologische Aktivität

Bromo-PEG7-amine is a polyethylene glycol (PEG)-based compound that serves as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative therapeutic agents designed to induce targeted protein degradation, thus offering a novel approach to treating diseases, particularly cancers. The biological activity of this compound is primarily associated with its role in enhancing the efficacy and specificity of PROTACs.

This compound is characterized by its hydrophilic PEG chain, which improves solubility and bioavailability. The structure includes a bromo group that facilitates the conjugation with various ligands, allowing for the selective targeting of proteins. Its molecular formula is C14_{14}H30_{30}BrN1_{1}O7_{7}, and it typically appears as a white to off-white solid.

This compound functions as a linker that connects E3 ligase ligands to target proteins. This connection is crucial for the formation of a ternary complex necessary for the ubiquitination and subsequent degradation of the target protein by the proteasome. The effectiveness of this compound in PROTAC development is attributed to:

  • Improved Targeting : By optimizing the spatial arrangement between the E3 ligase and target protein, this compound enhances the specificity of degradation.
  • Increased Solubility : The PEG moiety increases solubility, facilitating better pharmacokinetic profiles.
  • Reduced Off-target Effects : The precise targeting reduces potential side effects associated with conventional small molecule inhibitors.

Efficacy in Research Studies

Research has demonstrated that compounds utilizing this compound as a linker show significant promise in various biological contexts:

  • Cancer Treatment : Studies indicate that PROTACs synthesized with this compound exhibit potent anti-cancer activity by degrading oncogenic proteins such as mutant BRAF (V600E) and others involved in tumorigenesis .
  • Drug Resistance Mitigation : The use of this linker has been shown to overcome drug resistance mechanisms often encountered with traditional therapies, enhancing the therapeutic index of cancer treatments .
  • Broad Applicability : Beyond oncology, this compound has potential applications in other areas such as immunology and infectious diseases, where targeted degradation of specific proteins can modulate disease pathways effectively .

Case Study 1: Targeting Mutant BRAF

A study conducted by researchers at the University of Toronto utilized this compound to create PROTACs targeting mutant BRAF (V600E). These PROTACs demonstrated superior specificity and reduced drug resistance compared to non-PROTAC controls, highlighting their potential for treating resistant cancer forms .

Case Study 2: ALK Inhibitors

Research from Sichuan University reported on a PROTAC utilizing this compound that effectively targeted ALK mutations associated with non-small cell lung cancer (NSCLC). This compound showed enhanced efficacy against resistant ALK variants by promoting degradation rather than inhibition alone .

Comparative Analysis of Linkers in PROTAC Development

The following table summarizes key characteristics of various linkers used in PROTAC synthesis, including this compound:

Linker TypeLength (Atoms)SolubilityTargeting EfficiencyDrug Resistance Mitigation
This compound14HighHighYes
Alkyl LinkerVariableModerateModerateLimited
Flexible LinkerVariableHighModerateYes

Eigenschaften

Molekularformel

C16H34BrNO7

Molekulargewicht

432.35 g/mol

IUPAC-Name

2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine

InChI

InChI=1S/C16H34BrNO7/c17-1-3-19-5-7-21-9-11-23-13-15-25-16-14-24-12-10-22-8-6-20-4-2-18/h1-16,18H2

InChI-Schlüssel

RLEFVPCXTNOXJK-UHFFFAOYSA-N

Kanonische SMILES

C(COCCOCCOCCOCCOCCOCCOCCBr)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.